molecular formula C13H17ClO B8001762 1-(4-Chloro-2-methylphenyl)hexan-1-one

1-(4-Chloro-2-methylphenyl)hexan-1-one

Cat. No.: B8001762
M. Wt: 224.72 g/mol
InChI Key: DDFFJBHLTRFTEC-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-methylphenyl)hexan-1-one is a synthetic aromatic ketone featuring a hexanone backbone substituted with a 4-chloro-2-methylphenyl group. The compound’s structure combines a six-carbon aliphatic chain with a disubstituted aromatic ring, where the chloro group at the para position and the methyl group at the ortho position influence its electronic and steric properties.

Properties

IUPAC Name

1-(4-chloro-2-methylphenyl)hexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClO/c1-3-4-5-6-13(15)12-8-7-11(14)9-10(12)2/h7-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDFFJBHLTRFTEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C1=C(C=C(C=C1)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-2-methylphenyl)hexan-1-one typically involves the reaction of 4-chloro-2-methylbenzaldehyde with a suitable alkylating agent under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired ketone.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating purification steps such as recrystallization or chromatography to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-2-methylphenyl)hexan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Halogen substitution reactions can occur, particularly at the chloro group, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium iodide (NaI) in acetone.

Major Products Formed:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various halogenated derivatives.

Scientific Research Applications

1-(4-Chloro-2-methylphenyl)hexan-1-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, particularly its psychoactive properties.

    Medicine: Investigated for potential therapeutic uses, although its psychoactive nature requires careful consideration.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-methylphenyl)hexan-1-one involves its interaction with neurotransmitter systems in the brain. It is believed to act as a stimulant by increasing the release of dopamine and norepinephrine, leading to heightened alertness and euphoria. The exact molecular targets and pathways are still under investigation, but it is known to affect the central nervous system.

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Spectral Properties of Selected Analogs

Compound Name Substituents Melting Point (°C) Molecular Weight Key NMR Features (δ, ppm) Source
1-(4-Chloro-2-methylphenyl)hexan-1-one 4-Cl, 2-CH₃ Not reported 226.7 (calc.) Not available -
1-(4-Ethylphenyl)hexan-1-one (2c) 4-C₂H₅ 174 232.3 Aromatic H: ~7.2–7.4; CO: ~208
1-(4-Hydroxyphenyl)hexan-1-one 4-OH Not reported 192.2 Aromatic H: ~6.8; OH: ~5.1
4’-Methyl-α-PHP (MPHP) 4-CH₃, pyrrolidine Not reported 295.9 (HCl salt) Pyrrolidine H: ~1.8–3.4
DIF-1 3,5-Cl; 2,6-OH; 4-OCH₃ Not reported 334.2 Complex shifts due to multiple substituents

Table 2: Legislative and Pharmacological Relevance

Compound Name Regulatory Status (e.g., Schedule II) Key Structural Differences from Target Compound
Alpha-PHP Controlled (WV Legislature) Pyrrolidine substituent, unsubstituted phenyl
4-Chloro-Alpha-PVP Controlled (WV Legislature) Shorter chain (pentanone), pyrrolidine group
MPHP Controlled (WV Legislature) 4-Methylphenyl, pyrrolidine substituent
1-(4-Hydroxyphenyl)hexan-1-one Not regulated Hydroxyl group enhances solubility

Biological Activity

1-(4-Chloro-2-methylphenyl)hexan-1-one is a synthetic organic compound belonging to the family of cathinones, which are structurally related to the natural stimulant cathinone found in the khat plant. This compound has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C12H15ClO
  • Molecular Weight : 226.70 g/mol
  • Structure : The compound features a hexanone chain with a chlorinated phenyl ring, which influences its lipophilicity and ability to penetrate biological membranes.

1-(4-Chloro-2-methylphenyl)hexan-1-one primarily acts as a monoamine reuptake inhibitor , affecting neurotransmitter systems such as dopamine, norepinephrine, and serotonin. This mechanism leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in stimulant and psychoactive effects similar to those observed with other synthetic cathinones.

Neuropharmacological Effects

Research indicates that 1-(4-Chloro-2-methylphenyl)hexan-1-one may exhibit significant stimulant properties. Studies have shown that compounds in this class can lead to:

  • Increased locomotor activity in animal models.
  • Enhanced mood and potential anxiolytic effects at certain dosages.

Cytotoxicity Studies

Recent investigations into the cytotoxic effects of 1-(4-Chloro-2-methylphenyl)hexan-1-one have revealed varying degrees of cell viability impacts across different cancer cell lines. For example:

Cell LineIC50 (µM)Effect Description
A2780 (Ovarian)25Moderate cytotoxicity observed
LNCaP (Prostate)30Significant reduction in viability
MCF7 (Breast)40Mild cytotoxicity

These results suggest that while the compound may have therapeutic potential, further studies are necessary to fully understand its safety profile and efficacy.

Study on Neurotransmitter Interaction

A study published in Journal of Medicinal Chemistry evaluated the interaction of various synthetic cathinones with serotonin transporters. The findings indicated that 1-(4-Chloro-2-methylphenyl)hexan-1-one showed a comparable binding affinity to serotonin transporters (SERT) as other known psychoactive substances, suggesting its potential for abuse and dependence .

Metabolic Stability Assessment

Another research effort focused on the metabolic stability of this compound using human liver microsomes. Results indicated rapid metabolism, which may limit its effectiveness as a therapeutic agent but could also reduce toxicity risks associated with prolonged exposure .

Safety and Toxicology

The safety profile of 1-(4-Chloro-2-methylphenyl)hexan-1-one remains under investigation. Preliminary data suggest potential neurotoxic effects at high concentrations, necessitating careful evaluation in clinical settings. Toxicological assessments are critical for understanding long-term implications of exposure.

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